1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride

Description

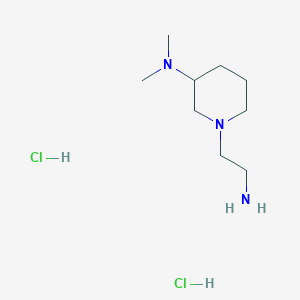

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride is a piperidine derivative featuring a dimethylated amine group at the 3-position and a 2-aminoethyl substituent. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications.

Properties

Molecular Formula |

C9H23Cl2N3 |

|---|---|

Molecular Weight |

244.20 g/mol |

IUPAC Name |

1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H21N3.2ClH/c1-11(2)9-4-3-6-12(8-9)7-5-10;;/h9H,3-8,10H2,1-2H3;2*1H |

InChI Key |

WYQYJYPDPOUJDD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCCN(C1)CCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogs

N,N-Dimethylpiperidin-3-amine Dihydrochloride

- Structure: Lacks the 2-aminoethyl substituent but retains the dimethylated amine group.

- Applications: Used as a building block in synthesizing immunosuppressants targeting JAK3 pathways .

1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride

- Structure: Features a benzyl group at the 1-position instead of the aminoethyl chain.

- Applications: Investigated in immunosuppressant development due to interactions with JAK3 .

3-Chloro-N,N-dimethylpropylamine Hydrochloride

- Structure : A simpler alkylamine with a chloro substituent.

- Key Differences : Smaller molecular weight (158.07 g/mol) and lack of a piperidine ring limit its pharmacological versatility.

- Applications : Primarily used as a synthetic intermediate .

Pharmacological Activity Comparisons

H3 Receptor Antagonists

- Thiazolyl Piperazine Derivatives (e.g., 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine): Activity: Exhibited higher H3 antagonism (pA₂ up to 8.27) compared to thiazol-4-yl analogs. Structural Insight: The 2-aminoethyl chain with N,N-dimethylation (as in the target compound) correlates with enhanced potency due to improved receptor binding and steric effects .

Immunosuppressants

- Benzyl-Substituted Piperidines: Demonstrated efficacy in JAK3 pathway inhibition, suggesting that substituents like aminoethyl groups in the target compound could modulate similar pathways .

Physicochemical Properties

Biological Activity

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine dihydrochloride is a synthetic compound with significant relevance in pharmaceutical research. Its molecular formula is C₉H₁₈Cl₂N₂, characterized by a piperidine ring that features a dimethylamino group and an aminoethyl chain. This structure enhances its biological activity, making it valuable in the development of various therapeutic agents, particularly those targeting neurological and psychiatric disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It acts as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Notably, it has been identified as an intermediate in synthesizing Janus kinase inhibitors, which are crucial for treating autoimmune diseases and certain cancers.

Biological Applications

This compound has been studied for its potential applications in several areas:

- Pharmaceutical Development : It serves as a key intermediate in synthesizing bioactive molecules, particularly those aimed at inflammatory and autoimmune conditions.

- Enzyme Inhibition : The compound has shown promise as an inhibitor for enzymes involved in inflammatory pathways, making it a candidate for further pharmacological optimization.

- Neuroscience : Its interactions with neurotransmitter systems suggest potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

| Study | Biological Target | Activity | Reference |

|---|---|---|---|

| Study 1 | Janus Kinase | Inhibition | |

| Study 2 | Enzymes (Inflammation) | Modulation | |

| Study 3 | Neurotransmitter Systems | Potential Treatment |

Detailed Research Findings

- Janus Kinase Inhibitors : Research indicates that this compound plays a significant role as an intermediate in the synthesis of Janus kinase inhibitors. These inhibitors have been shown to effectively modulate immune responses and are being explored for their efficacy in treating conditions like rheumatoid arthritis and certain cancers.

- Interaction with Biological Targets : Interaction studies have demonstrated that this compound exhibits a high binding affinity to various biological targets, particularly those involved in inflammatory signaling pathways. This binding affinity is critical for understanding its therapeutic potential and optimizing its pharmacological profile.

- Comparative Analysis with Similar Compounds : The compound's structural similarities with other piperidine derivatives enhance its biological activity. For instance, when compared to N,N-Dimethylpiperidin-3-amine dihydrochloride and 1-Benzyl-N,N-dimethylpiperidin-3-amine, the aminoethyl substitution significantly improves its interaction with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.